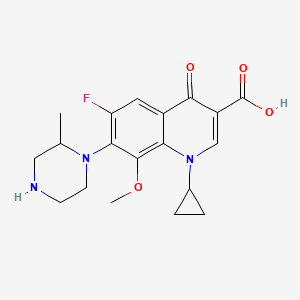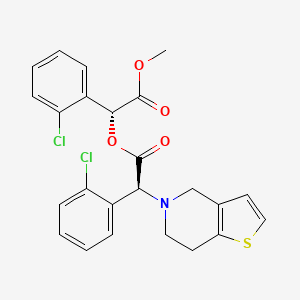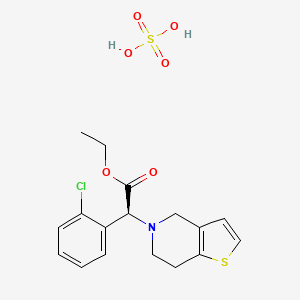![molecular formula C18H34Cl2N2O5S B601439 (2S,4R)-N-[(1S,2R)-2-氯-1-[(2R,3R,4S,5R,6R)-3,4,5-三羟基-6-甲基硫代氧杂环己烷-2-基]丙基]-1-甲基-4-丙基吡咯烷-2-甲酰胺 CAS No. 16684-06-3](/img/structure/B601439.png)
(2S,4R)-N-[(1S,2R)-2-氯-1-[(2R,3R,4S,5R,6R)-3,4,5-三羟基-6-甲基硫代氧杂环己烷-2-基]丙基]-1-甲基-4-丙基吡咯烷-2-甲酰胺
描述
7-Epi Clindamycin Hydrochloride is a Clindamycin impurity in bulk drug.
科学研究应用
Analytical Method Development
Researchers utilize 7-Epiclindamycin in the development and validation of analytical methods. This includes chromatography and mass spectrometry techniques to detect and quantify the presence of clindamycin and its impurities in various formulations .
Food and Beverage Testing
In the food and beverage industry, 7-Epiclindamycin can be employed as a standard for testing the presence of antibiotic residues. This ensures that products are free from contaminants and safe for consumption .
Regulatory Compliance
7-Epiclindamycin aids in compliance with regulatory guidelines for drug development and approval processes. It is used in applications such as method validation and stability testing, which are essential for obtaining regulatory approvals .
Clinical Research
In clinical research, 7-Epiclindamycin can be used to study the pharmacokinetics and metabolism of clindamycin. Understanding its behavior in the body helps in optimizing dosing regimens and improving therapeutic outcomes .
Antibiotic Resistance Studies
7-Epiclindamycin is valuable in researching antibiotic resistance mechanisms. By studying its interaction with bacterial proteins, scientists can develop strategies to overcome resistance and enhance the efficacy of antibiotics .
Synthetic Chemistry
This compound is also significant in synthetic chemistry, where it can be used as a starting material or intermediate in the synthesis of novel clindamycin analogs with potential therapeutic applications .
Environmental Monitoring
Lastly, 7-Epiclindamycin can be utilized in environmental monitoring to assess the impact of antibiotic use on ecosystems. Its detection in water sources, for instance, can indicate pollution and help in the formulation of environmental protection strategies .
作用机制
Target of Action
7-Epiclindamycin, also known as ST54QM406G or Antibiotic U 21251F, is primarily used to treat bacterial infections caused by gram-positive organisms . Its primary targets are the 50S subunit of the bacterial ribosome .
Mode of Action
7-Epiclindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to 7-Epiclindamycin’s three-dimensional structure, which closely resembles the 3 .
Biochemical Pathways
The biochemical pathways affected by 7-Epiclindamycin are those involved in bacterial protein synthesis. By binding to the 50S subunit of the bacterial ribosome, 7-Epiclindamycin prevents peptide bond formation, thereby inhibiting protein synthesis . This action disrupts the normal functioning of the bacteria, leading to its eventual death .
Pharmacokinetics
It is known that factors such as body weight can significantly influence the pharmacokinetics of antimicrobial agents like 7-epiclindamycin . The bioavailability of the oral form of clindamycin, a similar compound, has been estimated to be 87.6% .
Result of Action
The result of 7-Epiclindamycin’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, 7-Epiclindamycin disrupts the normal functioning of the bacteria, leading to its eventual death . This makes it an effective treatment for infections caused by susceptible bacteria .
Action Environment
The action of 7-Epiclindamycin can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with 7-Epiclindamycin, affecting its efficacy . Additionally, the specific strain of bacteria and its susceptibility to 7-Epiclindamycin can also influence the compound’s action .
属性
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-KIDUDLJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
CAS RN |
16684-06-3 | |
| Record name | 7-Epiclindamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPICLINDAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST54QM406G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)






